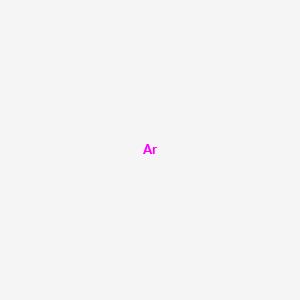

Argon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build.

This compound, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket.

This compound(0) is a monoatomic this compound. It has a role as a member of food packaging gas and a neuroprotective agent.

A noble gas with the atomic symbol Ar, atomic number 18, and atomic weight 39.948. It is used in fluorescent tubes and wherever an inert atmosphere is desired and nitrogen cannot be used.

Properties

CAS No. |

1290046-39-7 |

|---|---|

Molecular Formula |

Ar |

Molecular Weight |

39.96238312 g/mol |

IUPAC Name |

argon-40 |

InChI |

InChI=1S/Ar/i1+0 |

InChI Key |

XKRFYHLGVUSROY-IGMARMGPSA-N |

SMILES |

[Ar] |

Isomeric SMILES |

[40Ar] |

Canonical SMILES |

[Ar] |

boiling_point |

-185.847 °C -185.9 °C |

Color/Form |

Colorless monatomic gas |

density |

1.633 g/L Inert gas. Critical density: 535.7 kg/cu m Solid: density (triple point): 1623 kg/cu m; heat of fusion (triple point):1.191 kJ/mol, exists as face-centered cubic crystals at normal pressure |

melting_point |

-186.36 °C triple point (69 kPa) -189.4°C -189.2 °C |

physical_description |

Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build. Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket. Liquid Colourless, odourless, non-flammable gas ODOURLESS COLOURLESS LIQUEFIED GAS. |

solubility |

Soluble in organic liquids Solubility of gas in water at 20 °C: 33.6 cu cm/kg water Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen. Slightly soluble in water Solubility in water, ml/100ml at 20 °C: 3.4 |

vapor_density |

1.38 (Air = 1) Relative vapor density (air = 1): 1.66 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B3418728.png)

![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3418756.png)